Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel-
Overview
Description
Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and specific stereochemistry, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- is investigated for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its stability and specific stereochemistry might make it suitable for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a versatile component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, altering their activity and leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- shares similarities with other spiro compounds, such as spiro[cyclohexane-1,2’-[1,3]dioxane] and spiro[cyclopentane-1,2’-[1,3]dioxane].
Uniqueness
What sets Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3S,6S)-rel- apart is its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Properties
IUPAC Name |
(1'R,3'S,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSGDMSYGKJJY-SDDRHHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C13COC(OC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888255 | |
Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121251-67-0 | |
Record name | Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121251670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3S,6S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,3alpha,6alpha)-2',2',3,7,7-pentamethylspiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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